3-Methoxyphenylacetic anhydride

Description

BenchChem offers high-quality 3-Methoxyphenylacetic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxyphenylacetic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

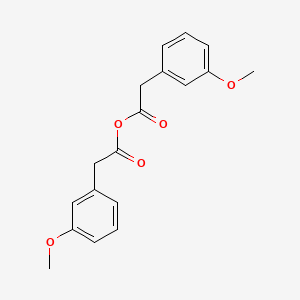

Structure

3D Structure

Properties

IUPAC Name |

[2-(3-methoxyphenyl)acetyl] 2-(3-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-15-7-3-5-13(9-15)11-17(19)23-18(20)12-14-6-4-8-16(10-14)22-2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXYMEJGVHKIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)OC(=O)CC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical, physical, and thermal properties of 3-Methoxyphenylacetic anhydride

Topic: Chemical, physical, and thermal properties of 3-Methoxyphenylacetic anhydride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Status: Reactive Intermediate / In-Situ Reagent Parent Compound: 3-Methoxyphenylacetic Acid (CAS: 1798-09-0)[1]

Executive Summary

3-Methoxyphenylacetic anhydride is a specialized, reactive acylating agent derived from 3-methoxyphenylacetic acid. Unlike its parent acid, which is a stable, commercially available solid, the anhydride is typically generated in situ or freshly prepared to avoid hydrolytic degradation. It serves as a critical intermediate in the synthesis of isoquinoline alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and complex polyketides where mild yet effective acylation is required. This guide details the physicochemical properties of the anhydride (inferred and observed), its precursor data, and validated protocols for its generation and utilization.

Chemical Identity & Structural Analysis[2][3]

The anhydride consists of two 3-methoxyphenylacetyl units bridged by a central oxygen atom. It is characterized by high electrophilicity at the carbonyl carbons, making it susceptible to nucleophilic attack.

| Property | Data |

| IUPAC Name | Bis(2-(3-methoxyphenyl)acetyl) oxide |

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| Structure Description | Symmetrical anhydride; two benzyl groups substituted at the meta position with methoxy (-OCH₃) groups. |

| SMILES | COc1cccc(CC(=O)OC(=O)Cc2cccc(OC)c2)c1 |

| Physical State | Viscous oil or low-melting solid (freshly prepared). |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols. |

Physical & Thermal Properties

Note: As a transient reagent, specific physical constants for the isolated anhydride are rare in standard literature. The data below synthesizes properties of the stable precursor and the theoretical behavior of the anhydride.

Precursor Properties (3-Methoxyphenylacetic Acid)

The anhydride is synthesized directly from this stable acid. Understanding the precursor is essential for stoichiometry and purification.

| Parameter | Value | Source |

| CAS Number | 1798-09-0 | |

| Melting Point | 65 – 69 °C | |

| Boiling Point | 306 °C (at 760 mmHg) | |

| pKa | ~4.19 (Predicted) | |

| Appearance | White to off-white crystalline solid |

Anhydride Thermal Behavior

-

Hydrolytic Instability: The anhydride bond (–CO–O–CO–) is thermodynamically unstable in the presence of moisture, reverting to the parent acid.

-

Thermal Decomposition: Prolonged heating above 100°C without a solvent may lead to decarboxylation or polymerization. Distillation is generally not recommended; use crude or purified via rapid chromatography.

Synthesis & Manufacturing Protocols

For research applications, Method A (DCC Coupling) is the standard for generating the anhydride under mild conditions, avoiding the harsh acidity of thionyl chloride.

Method A: Steglich-Type Dehydration (DCC Coupling)

This protocol generates the anhydride in situ for immediate use in acylation reactions.

Reagents:

-

3-Methoxyphenylacetic acid (2.0 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.0 equiv)[2]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[3]

Protocol:

-

Dissolution: Dissolve 3-methoxyphenylacetic acid (10 mmol) in dry DCM (20 mL) under an inert atmosphere (N₂ or Ar).

-

Activation: Cool the solution to 0°C. Add DCC (5 mmol) dissolved in minimal DCM dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct.

-

Utilization: The filtrate contains the active 3-Methoxyphenylacetic anhydride and can be reacted directly with amines or alcohols (with a base catalyst like DMAP).

Method B: Acid Chloride Exchange

Used when the acid chloride is already available.

-

Reaction: 3-Methoxyphenylacetyl chloride + 3-Methoxyphenylacetic acid + Pyridine

Anhydride + Pyridine·HCl.

Visualization: Synthesis Workflow

Caption: Figure 1. Steglich dehydration pathway for generating the anhydride from the parent acid using DCC.

Reactivity & Applications in Drug Development

Mechanism of Action

The anhydride functions as a "soft" acylating agent. Compared to acid chlorides, it is less prone to side reactions with acid-sensitive functional groups (e.g., acetals, epoxides).

Key Reaction Pathways

-

N-Acylation: Reacts with primary/secondary amines to form amides. Used in the synthesis of peptidomimetics.[4]

-

O-Acylation: Reacts with alcohols to form esters. Requires DMAP catalysis.

-

Perkin Reaction: Condensation with aromatic aldehydes to form substituted cinnamic acids (e.g., 3-methoxycinnamic acid derivatives).

Visualization: Reactivity Profile

Caption: Figure 2. Divergent synthesis pathways utilizing the anhydride as a core electrophile.

Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Moisture Sensitivity: High. Must be stored under inert gas (Argon/Nitrogen).

-

Shelf Life: Limited. Recommended to generate ex tempore (immediately before use).

-

Storage: If isolated, store at -20°C in a sealed, desiccated container.

Safety Hazards

-

Corrosivity: Anhydrides hydrolyze to acids on contact with skin/mucosa, causing burns.

-

Lachrymator: Vapors may be irritating to eyes and respiratory tract.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Sigma-Aldrich. (n.d.). 3-Methoxyphenylacetic acid Product Analysis & SDS. Retrieved from

-

Thermo Scientific Chemicals. (n.d.). 3-Methoxyphenylacetic acid, 97%. Retrieved from

-

ChemicalBook. (2024). 3-Methoxyphenylacetic acid Properties and CAS Data. Retrieved from

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. (Standard protocol for DCC/DMAP coupling applicable to this anhydride).

-

Synthonix. (n.d.). 3-Methoxyphenylacetic acid - Product M68843.[5] Retrieved from

Sources

- 1. 1798-09-0 | 3-Methoxyphenylacetic acid | Tetrahedron [thsci.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 5. Synthonix, Inc > 1798-09-0 | 3-Methoxyphenylacetic acid [synthonix.com]

3-Methoxyphenylacetic anhydride CAS number and molecular weight data

The following technical guide details the properties, in-situ generation, and applications of 3-Methoxyphenylacetic anhydride. Note that as a symmetric anhydride of a phenylacetic acid derivative, this compound is rarely isolated as a stable commercial product due to hydrolytic sensitivity; it is predominantly generated in situ for immediate use in acylation reactions.

In-Situ Generation, Reactivity Profile, and Synthetic Applications

Executive Summary

3-Methoxyphenylacetic anhydride (Bis(3-methoxyphenylacetyl) oxide) is a reactive acylating agent derived from 3-methoxyphenylacetic acid (Homoanisic acid). It serves as a critical intermediate in the synthesis of isoquinoline alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and precursors for antidepressants like Venlafaxine. Due to its tendency to hydrolyze upon exposure to atmospheric moisture, it is standard protocol to generate this anhydride in situ or use it immediately upon preparation. This guide provides the physicochemical data for the parent acid, theoretical data for the anhydride, and validated protocols for its generation and application.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Given the transient nature of the symmetric anhydride in commercial catalogs, the following data distinguishes the stable parent acid from the reactive anhydride species.

Table 1: Chemical Specifications

| Property | Parent Acid (Precursor) | Anhydride (Reactive Species) |

| Chemical Name | 3-Methoxyphenylacetic acid | Bis(3-methoxyphenylacetic) anhydride |

| Synonyms | m-Anisylacetic acid; Homoanisic acid | 3-Methoxyphenylacetyl oxide |

| CAS Number | 1798-09-0 | Not Listed (Generated In-Situ) |

| Molecular Formula | C₉H₁₀O₃ | C₁₈H₁₈O₅ |

| Molecular Weight | 166.17 g/mol | 314.33 g/mol |

| Physical State | White to off-white crystalline solid | Viscous oil or low-melting solid (theoretical) |

| Melting Point | 67–70 °C | N/A (Hydrolyzes) |

| Solubility | Soluble in EtOH, DCM, EtOAc | Soluble in DCM, THF, Toluene |

| Stability | Stable under standard conditions | Moisture Sensitive (Hydrolyzes to Acid) |

Technical Note: The absence of a specific CAS for the symmetric anhydride in major registries (SciFinder, Reaxys) confirms its status as a non-isolated intermediate. Researchers must calculate stoichiometry based on the parent acid (CAS 1798-09-0).

Synthesis & Preparation Protocols

The generation of 3-methoxyphenylacetic anhydride is driven by the dehydration of the parent acid. Below are the two most reliable methodologies for laboratory and scale-up applications.

Method A: Carbodiimide-Mediated Dehydration (Steglich Conditions)

Best for: Mild, neutral conditions where acid-sensitive substrates are present.

-

Reagents:

-

3-Methoxyphenylacetic acid (2.0 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

-

Protocol:

-

Dissolve 3-methoxyphenylacetic acid in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add DCC (dissolved in minimal DCM) dropwise over 15 minutes.

-

Observation: A white precipitate of dicyclohexylurea (DCU) will form immediately, indicating anhydride formation.

-

Stir for 1 hour at 0 °C, then 2 hours at room temperature.

-

Filtration: Filter off the DCU byproduct under an inert atmosphere. The filtrate contains the reactive anhydride and can be used directly.

-

Method B: Mixed Anhydride Method (via Ethyl Chloroformate)

Best for: High-efficiency acylation of amines or sterically hindered alcohols.

-

Reagents:

-

3-Methoxyphenylacetic acid (1.0 equiv)

-

Ethyl chloroformate (1.0 equiv)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 equiv)

-

Solvent: Anhydrous THF.

-

-

Protocol:

-

Dissolve the acid and base in THF at -15 °C.

-

Add ethyl chloroformate dropwise.

-

Stir for 15 minutes. A precipitate of triethylamine hydrochloride will form.

-

Usage: Do not filter; add the nucleophile (amine/alcohol) directly to this mixture.

-

Reaction Engineering & Mechanism

The utility of 3-methoxyphenylacetic anhydride lies in its ability to transfer the 3-methoxyphenylacetyl group to nucleophiles. This is a fundamental step in building the carbon skeleton of isoquinoline alkaloids via the Bischler-Napieralski or Pictet-Spengler pathways.

Mechanistic Workflow

The following diagram illustrates the generation of the anhydride and its subsequent attack by a nucleophile (e.g., phenethylamine) to form an amide bond.

Figure 1: Reaction pathway for the DCC-mediated generation of 3-methoxyphenylacetic anhydride and its downstream application in acylation.

Key Applications in Drug Development[2][5]

Isoquinoline Alkaloid Synthesis

The anhydride is a preferred reagent for the acylation of phenethylamines. The resulting amide is the substrate for the Bischler-Napieralski cyclization , yielding dihydroisoquinolines.

-

Relevance: 3-methoxy substitution patterns are ubiquitous in natural alkaloids (e.g., papaverine analogs).

-

Advantage: Using the anhydride avoids the harsh acidic conditions of acid chlorides (SOCl₂), preserving sensitive functional groups on the phenethylamine.

Friedel-Crafts Acylation

In the presence of Lewis acids (AlCl₃ or BF₃·OEt₂), the anhydride can acylate aromatic rings to form ketones.

-

Application: Synthesis of indanones or tetralones via intramolecular cyclization, key scaffolds in CNS-active drugs.

Venlafaxine Analogs

3-Methoxyphenylacetic acid derivatives are structural precursors to Venlafaxine (Effexor). The anhydride facilitates the introduction of the aryl-acetyl moiety into complex intermediates during structure-activity relationship (SAR) studies.

Safety & Handling

-

Hazards: As an acid anhydride, the compound is corrosive and a lachrymator. It reacts exothermically with water to regenerate the parent acid.

-

Storage: If isolated, store under inert gas (Argon/Nitrogen) at -20 °C.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

Disposal: Quench excess anhydride with methanol or water, neutralize with sodium bicarbonate, and dispose of as organic waste.

References

-

Sigma-Aldrich. 3-Methoxyphenylacetic acid Product Specification & MSDS. Link

-

PubChem. 3-Methoxyphenylacetic acid Compound Summary (CID 15719). National Library of Medicine. Link

-

ChemicalBook. 3-Methoxyphenylacetic acid Properties and Suppliers. Link

-

Organic Syntheses. General Methods for Anhydride Formation via DCC. Org. Synth. Coll. Vol. 6, p. 818. Link

-

Thermo Scientific Chemicals. 3-Methoxyphenylacetic acid, 99.5%. Fisher Scientific. Link

Solubility of 3-Methoxyphenylacetic anhydride in polar vs non-polar solvents

An In-Depth Technical Guide to the Solubility of 3-Methoxyphenylacetic Anhydride in Polar vs. Non-Polar Solvents

Executive Summary

The solubility of a compound is a critical physicochemical parameter that dictates its utility in organic synthesis, formulation, and drug delivery. This guide provides a comprehensive analysis of the solubility characteristics of 3-Methoxyphenylacetic Anhydride. Grounded in the fundamental principle of "like dissolves like," we will dissect the molecular structure of the anhydride to predict its behavior across a spectrum of polar and non-polar solvents.[1][2][3] Due to the limited availability of empirical public data for this specific anhydride, this paper emphasizes a predictive, theoretical framework supported by a robust, step-by-step experimental protocol for researchers to determine solubility in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solvent selection for this compound.

The Foundational Principle: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] A solution forms when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions. The adage "like dissolves like" is a simplified but powerful expression of this thermodynamic reality: substances with similar polarities and intermolecular forces tend to be miscible.[2][3][4][5]

-

Polar Solvents: These molecules possess a significant dipole moment due to an uneven distribution of electron density. They effectively dissolve polar and ionic solutes through dipole-dipole interactions or hydrogen bonding.[3] Water (H₂O), ethanol, and acetone are classic examples.

-

Non-Polar Solvents: These molecules have a negligible or zero dipole moment, with electron density distributed symmetrically. They dissolve non-polar solutes primarily through weaker London dispersion forces. Hexane, toluene, and diethyl ether are common non-polar solvents.[2]

Solvent polarity is often quantified using parameters like the dielectric constant (ε) , a measure of a solvent's ability to insulate charges, or the polarity index (P') , a relative measure of a solvent's interaction with polar solutes.[6][7] Generally, a higher dielectric constant indicates greater polarity.[6]

Physicochemical Analysis of 3-Methoxyphenylacetic Anhydride

To predict the solubility of 3-Methoxyphenylacetic Anhydride (C₁₈H₁₈O₅), we must first analyze its molecular structure for polar and non-polar regions.

-

Non-Polar Moiety: The two phenyl rings constitute a large, hydrophobic (lipophilic) portion of the molecule. This region is dominated by non-polar C-C and C-H bonds, favoring interactions with non-polar solvents via London dispersion forces.

-

Polar Moieties:

-

Anhydride Group (-C(O)O(O)C-): This is the most significant polar functional group. The two carbonyl groups (C=O) create strong dipoles, making this region electron-rich and capable of strong dipole-dipole interactions.

-

Methoxy Groups (-OCH₃): The ether linkages are moderately polar due to the electronegativity of the oxygen atom. They can act as hydrogen bond acceptors.

-

Crucial Consideration: Reactivity Acid anhydrides are reactive electrophiles. In the presence of nucleophilic protic solvents, such as water and alcohols, they can undergo solvolysis.

-

Hydrolysis: With water, the anhydride will hydrolyze to form two molecules of 3-Methoxyphenylacetic acid.

-

Alcoholysis: With alcohols (e.g., methanol, ethanol), it will react to form an ester and a molecule of 3-Methoxyphenylacetic acid.

This reactivity means that for polar protic solvents, "solubility" may be accompanied by a chemical reaction, a critical factor in experimental design and application.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of 3-Methoxyphenylacetic anhydride as a balance between its large non-polar framework and its highly polar functional groups.

Caption: Predicted interactions between 3-Methoxyphenylacetic anhydride and solvent classes.

Table 1: Predicted Solubility and Key Solvent Properties

| Solvent | Type | Polarity Index (P')[7][8] | Dielectric Constant (ε)[6][9][10] | Predicted Solubility | Primary Interaction |

| Hexane | Non-Polar | 0.1 | 1.9 | Low to Moderate | London Dispersion |

| Toluene | Non-Polar | 2.4 | 2.4 | Moderate | London Dispersion, π-stacking |

| Diethyl Ether | Non-Polar | 2.8 | 4.3 | Moderate to High | London Dispersion, weak dipole |

| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | High | Dipole-Dipole |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | High | Dipole-Dipole |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | High | Dipole-Dipole |

| Acetone | Polar Aprotic | 5.1 | 21.0 | High | Dipole-Dipole |

| Ethanol | Polar Protic | - (Rel. Polarity 0.654)[11] | 24.6 | Soluble (with reaction) | H-bonding, Dipole-Dipole |

| Methanol | Polar Protic | 5.1 | 32.7 | Soluble (with reaction) | H-bonding, Dipole-Dipole |

| Water | Polar Protic | 10.2 | 80.1 | Low (with reaction) | H-bonding, Dipole-Dipole |

Causality: The large aromatic structure suggests good compatibility with aromatic solvents like toluene. The highly polar anhydride group dictates strong solubility in polar aprotic solvents like acetone and ethyl acetate, which can solvate the polar center without reacting. In contrast, while polar protic solvents can also solvate the anhydride, their nucleophilic nature will likely lead to degradation of the solute.

Experimental Protocol for Solubility Determination

This section provides a standardized, self-validating protocol for quantitatively determining the solubility of 3-Methoxyphenylacetic anhydride.[12][13][14]

Objective: To determine the solubility (in mg/mL or mol/L) of 3-Methoxyphenylacetic anhydride in a selected range of solvents at a controlled temperature.

Materials:

-

3-Methoxyphenylacetic anhydride (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

HPLC or UV-Vis spectrophotometer for quantification

-

Selected solvents (anhydrous, high-purity grade)

Experimental Workflow Diagram

Caption: Step-by-step workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Add a known volume (e.g., 2.0 mL) of the chosen solvent to a series of labeled glass vials.

-

Addition of Solute: Add an excess amount of 3-Methoxyphenylacetic anhydride to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. This ensures the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a constant temperature bath (e.g., 25 °C). Stir the suspensions using a magnetic stir bar for a sufficient time to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, remove the vials and let the undissolved solid settle for at least 1-2 hours at the same constant temperature. A brief, gentle centrifugation can accelerate this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Quantification:

-

Accurately weigh the filtered solution to determine its mass.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the remaining solid residue. The solubility is the mass of the residue divided by the volume of the solvent in the aliquot.

-

Alternative (and more precise) method: Create a calibration curve using standard solutions of known concentrations of the anhydride. Dilute the filtered sample with a suitable solvent and analyze its concentration using HPLC or UV-Vis spectrophotometry.

-

-

Data Analysis: Calculate the solubility in mg/mL. Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

Trustworthiness and Self-Validation: The presence of excess, undissolved solid throughout the equilibration phase is a visual confirmation that the solution is saturated. The use of a calibrated analytical instrument (HPLC/UV-Vis) against a standard curve ensures the accuracy of the final measurement.

Conclusion

3-Methoxyphenylacetic anhydride presents a dualistic solubility profile. Its large, non-polar aromatic structure provides compatibility with non-polar solvents, while its highly polar anhydride functional group drives high solubility in polar aprotic solvents. Caution is paramount when using polar protic solvents like water or alcohols, as the inherent reactivity of the anhydride group will likely lead to solvolysis, complicating simple solubility measurements. The predictive framework outlined in this guide, combined with the detailed experimental protocol, provides researchers with a comprehensive toolkit to confidently and accurately handle and assess the solubility of 3-Methoxyphenylacetic anhydride for any application.

References

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

NPTEL. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Sourced from University of Rochester. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

Vaia. (n.d.). Problem 6 Explain the phrase like dissolve... Retrieved from [Link]

-

Hulet, R. (2020). 38: Using "like dissolves like" to predict solubility. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzoic acetic anhydride. Retrieved from [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 4. vaia.com [vaia.com]

- 5. youtube.com [youtube.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. Polarity Index [macro.lsu.edu]

- 8. Solvent Physical Properties [people.chem.umass.edu]

- 9. depts.washington.edu [depts.washington.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.rochester.edu [chem.rochester.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. chem.ws [chem.ws]

Reaction mechanism of 3-Methoxyphenylacetic anhydride with nucleophiles

Executive Summary

This technical guide details the reactivity profile of 3-methoxyphenylacetic anhydride (3-MPAA), a specialized acylating agent used in the synthesis of isoquinoline alkaloids, NSAID analogs, and precursors for serotonin-norepinephrine reuptake inhibitors (e.g., Venlafaxine derivatives).

Unlike simple acetic anhydride, 3-MPAA possesses a lipophilic benzyl-like tail modified by a meta-methoxy substituent. This guide analyzes the electronic influence of this substituent on reaction kinetics, provides a definitive mechanism for DMAP-catalyzed acylation, and outlines self-validating experimental protocols for drug discovery applications.

Molecular Architecture & Reactivity Profile

To optimize reactions with 3-MPAA, one must understand the electronic environment of the carbonyl center.

Electronic Effects (The "Meta" Influence)

The 3-methoxy group exerts two opposing effects on the phenyl ring:

-

Inductive Effect (-I): Electron-withdrawing due to the electronegative oxygen.

-

Mesomeric Effect (+M): Electron-donating via lone pair delocalization.

Crucial Insight: Because the methoxy group is in the meta position relative to the acetic anhydride tail, the resonance effect (+M) is largely decoupled from the reaction center. The dominant electronic influence is the inductive withdrawal (

-

Consequence: The carbonyl carbons in 3-MPAA are slightly more electrophilic than those in unsubstituted phenylacetic anhydride. This results in faster reaction rates with nucleophiles compared to the parent compound, though the effect is attenuated by the methylene (

) spacer.

Steric Considerations

The phenylacetic framework adds significant bulk compared to acetyl or propionyl groups.

-

Implication: Nucleophilic attack is sensitive to steric crowding. Primary amines/alcohols react rapidly; secondary nucleophiles may require hyper-nucleophilic catalysis (DMAP) to proceed at ambient temperatures.

Mechanistic Pathways

The reaction follows a Nucleophilic Acyl Substitution pathway.[1][2][3][4][5] While uncatalyzed reactions are possible with strong nucleophiles (primary amines), the industry standard for high-value intermediates involves Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP).

The DMAP Catalytic Cycle

Direct attack by a nucleophile on the anhydride is often sluggish. DMAP accelerates this by forming a highly reactive N-acylpyridinium salt.[6]

Pathway Description:

-

Activation: DMAP attacks the anhydride carbonyl, expelling the carboxylate leaving group (3-methoxyphenylacetate).

-

Intermediate Formation: A resonance-stabilized N-(3-methoxyphenylacetyl)-4-dimethylaminopyridinium ion is generated. This species is orders of magnitude more electrophilic than the neutral anhydride.

-

Product Formation: The nucleophile (alcohol/amine) attacks the activated acylpyridinium species.[6]

-

Regeneration: DMAP is displaced and the proton is scavenged by a stoichiometric base (e.g., Triethylamine), driving the equilibrium forward.

Visualization: Catalytic Cycle

The following diagram maps the kinetic pathway, highlighting the high-energy intermediate state.

Figure 1: DMAP-catalyzed acyl transfer mechanism showing the formation of the activated N-acylpyridinium intermediate.

Experimental Strategy & Optimization

Solvent Selection

-

Dichloromethane (DCM): Preferred.[7][8] Excellent solubility for the anhydride and non-polar products; easy workup.

-

Tetrahydrofuran (THF): Use if the nucleophile is polar/sparingly soluble in DCM.

-

Avoid: Protic solvents (MeOH, EtOH) or wet solvents, which will hydrolyze the anhydride to the acid.

Stoichiometry Table

For a standard synthesis targeting >95% yield:

| Component | Equiv. | Role | Justification |

| Nucleophile | 1.0 | Limiting Reagent | The high-value scaffold usually dictates the scale. |

| 3-MPAA | 1.1 - 1.2 | Acyl Source | Slight excess ensures complete consumption of the nucleophile. |

| Et₃N / DIPEA | 1.5 - 2.0 | Aux. Base | Neutralizes the acid byproduct; prevents protonation of the nucleophile. |

| DMAP | 0.05 - 0.1 | Catalyst | 5-10 mol% is sufficient. Higher loads (1.0 eq) needed only for tertiary alcohols. |

Standard Operating Procedure (SOP)

Protocol A: Synthesis of N-Benzyl-2-(3-methoxyphenyl)acetamide

Target: Amidation of a primary amine.

Reagents:

-

Benzylamine (1.0 mmol)

-

3-Methoxyphenylacetic anhydride (1.1 mmol)

-

Dichloromethane (anhydrous, 5 mL)

-

Triethylamine (1.2 mmol)

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask under Nitrogen atmosphere.

-

Dissolution: Add Benzylamine and Triethylamine to DCM. Cool to 0°C (ice bath) to control exotherm.

-

Addition: Add 3-Methoxyphenylacetic anhydride (dissolved in 1 mL DCM) dropwise over 5 minutes.

-

Why? Adding the anhydride last prevents side reactions and controls temperature spikes.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

-

Validation: Spot TLC (Hexane:EtOAc 3:1). The amine spot (ninhydrin active) should disappear.

-

-

Quench: Add 5 mL saturated

solution. Stir vigorously for 15 mins to hydrolyze excess anhydride.

Protocol B: Synthesis of Functionalized Esters (DMAP Method)

Target: Acylation of a secondary alcohol.

Reagents:

-

Secondary Alcohol substrate (1.0 mmol)

-

3-Methoxyphenylacetic anhydride (1.2 mmol)

-

DMAP (0.1 mmol)

-

Triethylamine (2.0 mmol)

-

DCM (5 mL)

Procedure:

-

Combine alcohol, Et₃N, and DMAP in DCM at RT.

-

Add the anhydride in one portion.

-

Monitor via TLC/HPLC. Reaction is typically complete in 1–4 hours.

-

Workup (Critical): Wash organic layer with:

-

1x 1M HCl (removes DMAP, Et₃N, and any unreacted amine).

-

1x Sat.

(removes 3-methoxyphenylacetic acid byproduct). -

1x Brine.

-

-

Dry over

and concentrate.

Troubleshooting & Analytics

Diagnostic NMR Signatures

When analyzing the crude mixture, look for these specific shifts (

-

Product (Ester/Amide):

-

(Methoxy): Singlet,

-

: Singlet,

-

(Methoxy): Singlet,

-

Byproduct (Acid):

-

: Singlet often shifts downfield to

-

: Singlet often shifts downfield to

-

Reagent (Anhydride):

- : Often appears as a split singlet or slightly upfield compared to the acid depending on concentration.

Purification Workflow

The following decision tree guides the purification process based on impurity profile.

Figure 2: Logical workflow for removing excess anhydride and catalytic impurities during workup.

References

-

Steglich, W.; Höfle, G. (1969).[8] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst". Angewandte Chemie International Edition, 8(12), 981.

-

Smith, M. B.; March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Chapter 16: Nucleophilic Substitution at Aliphatic Trigonal Carbon).

-

Held, I.; Xu, S.; Zipse, H. (2005).[9] "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study". Chemistry – A European Journal, 11(16), 4751–4757.

-

Hansch, C.; Leo, A.; Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165–195. (Data for 3-OMe substituent effects).

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. nbinno.com [nbinno.com]

- 7. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 3-Methoxyphenylacetic Anhydride Under Ambient Conditions: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability of 3-methoxyphenylacetic anhydride under ambient conditions. Drawing upon established principles of organic chemistry and analytical science, this document outlines the inherent reactivity of this compound class and provides a framework for its empirical stability assessment.

Introduction to 3-Methoxyphenylacetic Anhydride

3-Methoxyphenylacetic anhydride is a derivative of 3-methoxyphenylacetic acid, a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. As with other acid anhydrides, it serves as a reactive acylating agent. However, this inherent reactivity is also the primary driver of its instability, particularly in the presence of atmospheric moisture. Understanding the stability profile of 3-methoxyphenylacetic anhydride is therefore critical for its proper handling, storage, and application in sensitive synthetic protocols.

Core Principles of Acid Anhydride Stability

Acid anhydrides are known to be susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway under ambient conditions.[1] The reaction involves the cleavage of the anhydride bond by a water molecule, yielding two molecules of the corresponding carboxylic acid.[2] For 3-methoxyphenylacetic anhydride, this degradation product is 3-methoxyphenylacetic acid.

The rate of hydrolysis can be influenced by several factors:

-

Humidity: Higher ambient moisture levels will accelerate the rate of hydrolysis.

-

Temperature: Increased temperatures generally lead to faster reaction kinetics.[3]

-

pH: The hydrolysis of acid anhydrides can be catalyzed by both acids and bases.[4]

-

Impurities: The presence of acidic or basic impurities can act as catalysts for degradation.

Primary Degradation Pathway: Hydrolysis

The principal chemical transformation that compromises the stability of 3-methoxyphenylacetic anhydride under ambient conditions is its reaction with water.

Figure 1: Hydrolysis of 3-Methoxyphenylacetic Anhydride.

This reaction is generally considered irreversible under standard conditions and leads to a loss of the anhydride's acylating potential. The formation of the carboxylic acid can also potentially alter the pH of the microenvironment, which may further catalyze degradation.

Recommended Storage and Handling

Given the susceptibility of 3-methoxyphenylacetic anhydride to hydrolysis, stringent storage and handling protocols are imperative to maintain its chemical integrity.

-

Storage Conditions: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Storage in a desiccator is also a viable option. Low temperatures are recommended to reduce the rate of any potential degradation.[6]

-

Handling: All handling of the material should be conducted in a controlled environment with low humidity. The use of a glove box or a dry bag is ideal. If handled in an open laboratory, exposure time to the ambient atmosphere should be minimized.

Experimental Protocol for Stability Assessment

To empirically determine the stability of 3-methoxyphenylacetic anhydride under specific ambient conditions, a well-designed stability study is required. The following protocol outlines a robust approach using High-Performance Liquid Chromatography (HPLC), a common technique for separating and quantifying components in a mixture.[7]

Objective

To quantify the rate of degradation of 3-methoxyphenylacetic anhydride to 3-methoxyphenylacetic acid when exposed to defined ambient temperature and humidity conditions over a specified time period.

Materials and Equipment

-

3-Methoxyphenylacetic anhydride (test substance)

-

3-Methoxyphenylacetic acid (reference standard)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid or phosphoric acid (for mobile phase modification)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Analytical balance

-

Volumetric flasks and pipettes

-

Environmental chamber (for controlled temperature and humidity)

Experimental Workflow

Figure 2: Experimental Workflow for Stability Assessment.

Detailed Methodology

-

Preparation of Standards:

-

Prepare a stock solution of 3-methoxyphenylacetic acid in acetonitrile.

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

-

Sample Preparation and Storage:

-

Accurately weigh a sample of 3-methoxyphenylacetic anhydride into an open container (e.g., a watch glass) to maximize exposure to the controlled atmosphere.

-

Place the sample in an environmental chamber set to the desired ambient conditions (e.g., 25°C, 60% relative humidity).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a small, accurately weighed portion of the sample.

-

-

HPLC Analysis:

-

Dissolve the withdrawn sample in a known volume of acetonitrile.

-

Inject the prepared sample and the calibration standards onto the HPLC system.

-

A suitable starting point for the HPLC method could be a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, such as 0.1% formic acid) in a gradient elution.[8]

-

Monitor the elution of 3-methoxyphenylacetic anhydride and 3-methoxyphenylacetic acid using a UV detector at a wavelength where both compounds have significant absorbance.

-

Data Analysis and Interpretation

The concentration of 3-methoxyphenylacetic anhydride and 3-methoxyphenylacetic acid in each sample is determined by comparing the peak areas from the chromatograms to the calibration curve generated from the reference standards.

The percentage of degradation at each time point can be calculated as follows:

% Degradation = (Moles of 3-Methoxyphenylacetic Acid formed / Initial Moles of 3-Methoxyphenylacetic Anhydride) * 100

A plot of % degradation versus time will provide a visual representation of the stability of the anhydride under the tested conditions.

Table 1: Example Data from a Hypothetical Stability Study

| Time (hours) | 3-Methoxyphenylacetic Anhydride (%) | 3-Methoxyphenylacetic Acid (%) |

| 0 | 100.0 | 0.0 |

| 2 | 98.5 | 1.5 |

| 4 | 97.1 | 2.9 |

| 8 | 94.3 | 5.7 |

| 24 | 85.2 | 14.8 |

| 48 | 72.9 | 27.1 |

Conclusion

3-Methoxyphenylacetic anhydride, like other acid anhydrides, is inherently susceptible to degradation via hydrolysis under ambient conditions. The primary degradation product is 3-methoxyphenylacetic acid. The rate of this degradation is dependent on environmental factors, most notably humidity and temperature. To ensure the integrity of the compound, it is imperative to store it under anhydrous conditions and minimize its exposure to the atmosphere during handling. The provided experimental protocol offers a robust framework for quantifying the stability of 3-methoxyphenylacetic anhydride, enabling researchers and developers to make informed decisions regarding its storage, handling, and use in their applications.

References

-

Wikipedia. (2023). Acetic anhydride. Retrieved from [Link]

-

Study.com. (n.d.). Video: Acetic Anhydride | Formula, Density & Uses. Retrieved from [Link]

- Sorensen, P. (1974). Determination of Carboxylic Acids, Acid Chlorides and Anhydrides by Chlorine-36-Isotope Dilution Method. Analytical Chemistry, 46(12), 1933-1935.

-

Chemistry LibreTexts. (2023). Reactivity of Anhydrides. Retrieved from [Link]

- Singh, S., et al. (2014). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. Organic Process Research & Development, 18(1), 168-173.

- Castello, G., & D'Amato, G. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography.

- Kotel'nikova, T. A., et al. (2006). Gas-chromatographic determination of carboxylic acid anhydrides in oxidation products of alcohols and other organic compounds. Journal of Analytical Chemistry, 61(12), 1194-1197.

- Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(23), 7653-7657.

-

PureSynth. (n.d.). 3-Methoxyphenylacetic Acid 98.0%. Retrieved from [Link]

- Cox, R. A., & Yates, K. (1993). The Kinetics and Mechanism of the Mineral Acid-catalysed Hydrolysis of Carboxylic Acid Anhydrides in Water and in Dioxane. Journal of the Chemical Society, Perkin Transactions 2, (12), 2373-2379.

-

Chemistry LibreTexts. (2020). Acid Anhydride Chemistry. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). 3-Methoxyphenylacetic acid - [M68843]. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-Methoxyphenylacetic acid. Retrieved from [Link]

- Johnson, J. B., & Funk, G. L. (1955). Determination of Carboxylic Acid Anhydrides by Reaction with Morpholine. Analytical Chemistry, 27(9), 1464-1465.

-

Chemistry Stack Exchange. (2013). Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy?. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid, 1798-09-0. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

Fiveable. (2025). 4.3 Acid anhydrides - Organic Chemistry II. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Storage Stability Study of Salicylate-based Poly(anhydride-esters). Retrieved from [Link]

- Gold, V. (1955). The Hydrolysis of Carboxylic Anhydrides. V.1,2 The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride. The Journal of Organic Chemistry, 20(5), 637-646.

- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

- Haji, S., & Suib, S. L. (2007). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory.

-

BYJU'S. (2020). Acid Anhydrides – Definition & Meaning. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Acid anhydrides – Knowledge and References. Retrieved from [Link]

-

Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Acetic anhydride - Wikipedia [en.wikipedia.org]

- 6. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methoxyphenylacetic acid | SIELC Technologies [sielc.com]

Literature review of 3-Methoxyphenylacetic anhydride in organic synthesis

[1]

Executive Summary

3-Methoxyphenylacetic anhydride (CAS: 14813-56-0) is a specialized acylating reagent utilized primarily in the construction of isoquinoline alkaloids and stilbene pharmacophores.[1] Unlike commodity anhydrides, its application is driven by the specific need to introduce the 3-methoxyphenylacetyl moiety—a structural motif critical in the synthesis of phosphodiesterase inhibitors, calcium channel blockers, and amyloid-

This guide analyzes the reagent's utility beyond simple acylation, focusing on its role in Bischler-Napieralski cyclizations and Perkin-Oglialoro condensations .[1] We provide validated protocols for its in situ generation and application, offering a self-consistent framework for researchers targeting the benzylisoquinoline scaffold.

Chemical Profile & Preparation Strategies[1][2][3][4][5][6][7][8][9][10]

3-Methoxyphenylacetic anhydride is the symmetrical anhydride of 3-methoxyphenylacetic acid.[1] Due to its susceptibility to hydrolysis and relatively high cost compared to the parent acid, it is frequently generated in situ or prepared fresh prior to use.

Mechanistic Causality in Preparation

The synthesis of the anhydride is driven by dehydration. The choice of dehydrating agent dictates the purity profile and downstream compatibility:

-

Thermal Exchange (Acetic Anhydride): Best for robust substrates.[1] The equilibrium is driven by the distillation of acetic acid. Risk:[1][2][3] Mixed anhydride formation if not driven to completion.[1]

-

Carbodiimide Coupling (DCC/EDC): Preferred for sensitive substrates or small-scale medicinal chemistry.[1] It operates under mild conditions but requires removal of urea byproducts.[1]

Preparation Workflow (DOT Visualization)

Figure 1: Dual pathways for the synthesis of 3-Methoxyphenylacetic anhydride.[1] Pathway A is preferred for high-purity medicinal chemistry applications.[1]

Mechanistic Applications in Scaffold Synthesis[1][9]

The utility of 3-methoxyphenylacetic anhydride is defined by two primary reaction classes: C-Acylation (Perkin type) and N-Acylation (Amide/Isoquinoline type) .[1]

The Perkin-Oglialoro Condensation

While the Perkin reaction classically uses acetic anhydride, the use of arylacetic anhydrides allows for the direct synthesis of

-

Mechanism: The base (typically TEA or NaOAc) generates an enolate at the

-position of the anhydride. This attacks an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde), followed by intramolecular acylation and elimination. -

Application: Synthesis of resveratrol analogs and substituted coumarins.[1]

Isoquinoline Alkaloid Synthesis (Bischler-Napieralski)

This is the most critical application.[1] The anhydride serves as a "clean" acyl donor to convert phenethylamines into amides, which are precursors for cyclization.

Why use the Anhydride over the Acid Chloride?

-

HCl Avoidance: Acid chlorides generate HCl, which can prematurely protonate the amine or cause side reactions in acid-sensitive substrates.[1] The anhydride releases the parent acid, which is less aggressive.

-

Atom Economy in Cyclization: The byproduct (3-methoxyphenylacetic acid) can be recovered and recycled.[1]

Pathway Logic:

Case Study: Synthesis of a Papaverine Analog

Objective: Synthesis of 1-(3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Significance: This scaffold is a privileged structure in drug discovery, serving as a template for L-type calcium channel blockers and dopamine receptor ligands.[1]

Experimental Workflow (DOT Visualization)

Figure 2: The Bischler-Napieralski cascade utilizing 3-methoxyphenylacetic anhydride for clean amide generation.[1][4]

Validated Experimental Protocols

Protocol A: In Situ Preparation and Amide Formation

Use this protocol for generating the amide precursor for isoquinoline synthesis.

Reagents:

-

3-Methoxyphenylacetic acid (1.0 eq)[1]

-

Dicyclohexylcarbodiimide (DCC) (0.55 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Target Amine (e.g., Homoveratrylamine) (0.9 eq)

Methodology:

-

Activation: Dissolve 3-methoxyphenylacetic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen. Cool to 0°C.[1]

-

Anhydride Formation: Add DCC (5.5 mmol) dissolved in DCM dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The mixture will become cloudy as dicyclohexylurea (DCU) precipitates.

-

Checkpoint: TLC should show consumption of the acid.[1]

-

-

Filtration: Filter the mixture through a Celite pad to remove DCU. The filtrate contains the 3-methoxyphenylacetic anhydride .[1]

-

Coupling: Add the target amine (9 mmol) and Triethylamine (10 mmol) directly to the filtrate. Stir at room temperature for 4-6 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO

(to remove regenerated acid byproduct), and brine. Dry over MgSO

Protocol B: Perkin Condensation (Stilbene Synthesis)

Use this protocol for synthesizing

Reagents:

-

3-Methoxyphenylacetic anhydride (prepared/isolated) (1.0 eq)[1]

-

Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)[1]

-

Triethylamine (TEA) (1.5 eq) or Sodium 3-methoxyphenylacetate (1.0 eq)[1]

-

Solvent: None (Neat fusion) or Acetic Anhydride (co-solvent)[1]

Methodology:

-

Fusion: Combine the anhydride (10 mmol), aldehyde (10 mmol), and base in a round-bottom flask.

-

Heating: Heat to 140°C for 4–6 hours. The reaction is driven by the removal of water.

-

Hydrolysis: Cool to 80°C and add water (20 mL) to hydrolyze the excess anhydride.

-

Isolation: Basify with Na

CO -

Purification: Recrystallize from Ethanol/Water.

Quantitative Data Summary

| Reaction Type | Reagent System | Typical Yield | Key Advantage |

| Amide Formation | Anhydride (DCC gen.)[1] / DCM | 85-95% | Avoids HCl generation; mild conditions.[1] |

| Perkin Condensation | Anhydride / NaOAc / 140°C | 55-70% | Direct access to |

| Friedel-Crafts | Anhydride / AlCl | 60-80% | Intramolecular cyclization for ketones.[1] |

References

-

Perkin Reaction Mechanism & Applications

-

Isoquinoline Synthesis (Bischler-Napieralski)

-

Anhydride Preparation via DCC

-

Medicinal Chemistry of Methoxy-Phenylacetyl Derivatives

-

Chemical Properties & Safety

Sources

- 1. Trihexyphenidyl | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Isoquinoline synthesis [quimicaorganica.org]

- 6. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid [quickcompany.in]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. ijstr.org [ijstr.org]

- 10. WO1998022494A2 - METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS - Google Patents [patents.google.com]

- 11. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Methoxyphenylacetic Acid vs. 3-Methoxyphenylacetic Anhydride

This guide details the technical distinctions, synthetic utility, and handling protocols for 3-Methoxyphenylacetic acid (3-MPAA) versus its activated anhydride form .

Stability, Reactivity, and Synthetic Utility in Pharmaceutical Development

Executive Summary

In drug discovery and organic synthesis, 3-Methoxyphenylacetic acid (3-MPAA) serves as a robust, shelf-stable building block (C9 scaffold). It is extensively used to synthesize isoquinoline alkaloids, CNS-active agents, and specific kinase inhibitors.

In contrast, 3-Methoxyphenylacetic anhydride (Bis(3-methoxyphenylacetic) anhydride) is a high-energy, moisture-sensitive intermediate . It is rarely isolated; instead, it is generated in situ to drive thermodynamically unfavorable reactions—such as the acylation of hindered nucleophiles or intramolecular Friedel-Crafts cyclizations—where the parent acid is unreactive and the acid chloride may be too aggressive or chemically incompatible.

This guide delineates the physicochemical divergence between these two forms and provides validated protocols for the in situ generation and utilization of the anhydride.

Molecular Architecture & Physiochemical Profile

The fundamental difference lies in the thermodynamic state: the acid is the "resting state," while the anhydride is the "activated state" required for bond formation.

| Feature | 3-Methoxyphenylacetic Acid (3-MPAA) | 3-Methoxyphenylacetic Anhydride |

| CAS Number | 1798-09-0 | Not commonly listed (Transient) |

| Formula | C | C |

| Molecular Weight | 166.17 g/mol | 314.33 g/mol |

| State (RT) | Solid (White to off-white flakes) | Viscous oil or low-melting solid (if isolated) |

| Melting Point | 65–69 °C | N/A (Typically generated in solution) |

| Stability | High. Stable at RT for years. | Low. Rapidly hydrolyzes to acid in moist air. |

| Reactivity | Low electrophilicity. Requires activation. | High electrophilicity. Reacts with weak nucleophiles. |

| Primary Role | Storable precursor / Starting material. | Reactive acylating agent. |

Mechanistic Divergence: Activation Pathways

The acid itself cannot directly acylate amines or alcohols efficiently due to the poor leaving group ability of the hydroxyl group (-OH). To facilitate reaction, it must be converted into an anhydride (symmetric or mixed) or an activated ester.

Diagram 1: Activation & Reactivity Flow

The following diagram illustrates the transformation of the stable acid into the reactive anhydride and its subsequent pathways.

Caption: Activation of 3-MPAA to its anhydride form enables diverse synthetic outcomes unavailable to the parent acid.

Synthetic Pathways & Conversion Protocols

Since the anhydride is not a standard catalog item, researchers must generate it in situ. Below are the two industry-standard protocols for this conversion.

Protocol A: Symmetric Anhydride Generation (DCC Method)

Best for: Mild acylation of sensitive alcohols or amines where acidic conditions must be avoided.

-

Dissolution: Dissolve 3-MPAA (1.0 equiv) in anhydrous Dichloromethane (DCM) .

-

Coupling: Cool to 0°C. Add Dicyclohexylcarbodiimide (DCC, 0.5 equiv) .

-

Filtration: Stir for 1 hour at 0°C, then 2 hours at RT. Filter off the white DCU precipitate.

-

Utilization: The filtrate contains the 3-Methoxyphenylacetic anhydride . Add the nucleophile (amine/alcohol) and a base (DMAP/TEA) directly to this solution.

Protocol B: Mixed Anhydride Method (Acetic Anhydride Exchange)

Best for: Friedel-Crafts cyclizations or large-scale synthesis where DCC byproducts are undesirable.

-

Reflux: Combine 3-MPAA with excess Acetic Anhydride (3-5 equiv) .

-

Heating: Reflux at 140°C for 2–4 hours.

-

Reaction:

.

-

-

Evaporation: Distill off the acetic acid and excess acetic anhydride under reduced pressure.

-

Residue: The resulting thick oil is the crude symmetric anhydride .

-

Application: Dissolve in nitrobenzene or DCM and add Lewis Acid (e.g.,

,

Application Case Studies in Drug Development

Case Study 1: Isoquinoline Alkaloid Synthesis

3-MPAA is a critical precursor for the Bischler-Napieralski reaction , used to synthesize isoquinoline cores found in analgesics and antitussives.

-

Role of Anhydride: The acid is often converted to an amide first, but in "modified" Bischler-Napieralski variants, the anhydride (or mixed anhydride) is used to acylate the phenethylamine before cyclization.

-

Advantage: Using the anhydride avoids the harsh HCl gas evolution associated with acid chlorides, protecting acid-sensitive methoxy groups on the ring.

Case Study 2: Trametinib & Kinase Inhibitors

While Trametinib itself contains a complex pyridopyrimidine core, 3-MPAA derivatives are often investigated as solvates or fragment precursors for next-generation MEK inhibitors.

-

Specific Utility: The 3-methoxy substitution pattern provides unique metabolic stability compared to the 4-methoxy (para) analogs, which are more prone to oxidative O-demethylation by cytochrome P450 enzymes.

Diagram 2: Synthetic Decision Matrix

When to use the Acid vs. the Anhydride.

Caption: Decision logic for selecting the activation strategy based on the synthetic target.

Handling, Stability & Safety

3-Methoxyphenylacetic Acid (The Reagent)

-

Storage: Store at Room Temperature (15–25°C). Keep container tightly closed.

-

Safety: Irritant (H315, H319). Causes skin and eye irritation. Use standard PPE (gloves, goggles).

-

Shelf Life: >2 years if kept dry.

3-Methoxyphenylacetic Anhydride (The Intermediate)

-

Storage: Do not store. Generate immediately before use. If isolation is necessary, store under inert gas (Argon/Nitrogen) at -20°C.

-

Safety: Corrosive / Lachrymator. Anhydrides react with moisture in tissues to form acid, causing severe burns. Handle only in a fume hood.

-

Quenching: Quench excess anhydride with methanol (forms methyl ester) or aqueous sodium bicarbonate (forms sodium salt of the acid).

References

-

Sigma-Aldrich. (2024).[5] 3-Methoxyphenylacetic acid Product Specification & Safety Data Sheet. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15719, 3-Methoxyphenylacetic acid. Link

-

ChemicalBook. (2024). 3-Methoxyphenylacetic acid Properties and Applications. Link

-

Thermo Fisher Scientific. (2024). 3-Methoxyphenylacetic acid, 99%. Link

-

Justia Patents. (2022). Process for the preparation of Trametinib acetic acid solvate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]

- 3. patents.justia.com [patents.justia.com]

- 4. CN103058928A - Preparation method of dextromethorphan intermediate 1-(4-methoxyl) benzyl-1,2,3,4,5,6,7,8-octahydro isoquinoline - Google Patents [patents.google.com]

- 5. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]

An In-depth Technical Guide on the Electronic Effects of the Methoxy Group in Phenylacetic Anhydrides

Foreword: The Subtle Orchestration of Reactivity by the Methoxy Group

In the landscape of drug development and fine chemical synthesis, phenylacetic acid derivatives are pivotal structural motifs. The introduction of substituents onto the phenyl ring allows for the precise modulation of a molecule's physicochemical properties, including its reactivity, solubility, and biological activity. Among the most influential and commonly employed substituents is the methoxy group (–OCH₃). Its dual electronic nature—acting as both an inductive electron-withdrawer and a powerful resonance electron-donor—presents a fascinating case study in physical organic chemistry.

This technical guide provides a deep dive into the electronic effects of the methoxy group when positioned at the ortho, meta, and para positions of the phenyl ring in phenylacetic anhydrides. As a Senior Application Scientist, my objective is to move beyond mere description and offer a causal analysis of how these electronic perturbations influence the anhydride's stability, electrophilicity, and reactivity towards nucleophiles. We will explore this topic through the lens of linear free-energy relationships, spectroscopic analysis, and validated experimental protocols, providing researchers, scientists, and drug development professionals with a robust framework for predicting and harnessing these effects in their own work.

The Dichotomous Electronic Nature of the Methoxy Substituent

The methoxy group's influence on an aromatic system is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance effect.[1]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the phenyl ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the distance from the substituent increases.

-

Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[2] This donation of electron density is most pronounced at the ortho and para positions, as illustrated by the resonance structures.

The net electronic effect of the methoxy group is a delicate balance of these opposing forces and is highly dependent on its position relative to the reactive center.[2]

Positional Dependence of the Net Effect:

-

para-Position: At the para position, the resonance effect is dominant. The lone pairs on the oxygen can effectively delocalize into the aromatic ring, increasing electron density at the reaction center's point of attachment.[2] This makes the para-methoxy group a net electron-donating group.[3]

-

meta-Position: The resonance effect does not extend to the meta position.[2] Consequently, the electron-withdrawing inductive effect becomes the primary influence, making the meta-methoxy group a net electron-withdrawing group.[3]

-

ortho-Position: Similar to the para position, the resonance effect is strong. However, the proximity of the methoxy group to the side chain can introduce steric hindrance, which may slightly alter the expected reactivity compared to the para-substituted analogue.[3]

Quantifying the Electronic Influence: The Hammett Equation

To move from a qualitative description to a quantitative prediction of reactivity, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[3] The equation is expressed as:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for a reaction with a substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent (e.g., -OCH₃) at a specific position (meta or para). A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

-

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.

For the ionization of substituted phenylacetic acids in water at 25°C, a linear Hammett plot is obtained with a ρ value of 0.489.[4] This positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize the resulting carboxylate anion. The smaller magnitude of ρ compared to that for benzoic acid ionization (ρ = 1) reflects the insulating effect of the methylene (-CH₂-) group, which dampens the transmission of electronic effects from the ring to the carboxyl group.[4]

| Substituent Position | Substituent (X) | Hammett Constant (σ) | Predicted Effect on Phenylacetic Anhydride Reactivity |

| para | -OCH₃ | -0.27 | Decreased reactivity (electron-donating) |

| meta | -OCH₃ | +0.12 | Increased reactivity (electron-withdrawing) |

| Unsubstituted | -H | 0.00 | Baseline reactivity |

Data sourced from various compilations of Hammett constants.[4]

The σ values for the methoxy group clearly quantify its positional-dependent electronic effects. The negative σ value for the para-methoxy group confirms its electron-donating character, which would be expected to decrease the electrophilicity of the carbonyl carbons in the corresponding phenylacetic anhydride, thus slowing down reactions with nucleophiles. Conversely, the positive σ value for the meta-methoxy group indicates its electron-withdrawing nature, which should enhance the electrophilicity of the carbonyls and accelerate nucleophilic attack.

Synthesis of Methoxy-Substituted Phenylacetic Anhydrides

The synthesis of phenylacetic anhydrides typically proceeds through the corresponding phenylacetic acids.

Synthesis of Methoxy-Substituted Phenylacetic Acids

Several reliable methods exist for the synthesis of methoxy-substituted phenylacetic acids. A common and effective route begins with the appropriately substituted benzyl chloride, which is converted to the nitrile followed by hydrolysis.

Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid

-

Cyanidation: In a well-ventilated fume hood, a solution of sodium cyanide in a suitable solvent (e.g., aqueous ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. 4-Methoxybenzyl chloride is added dropwise to the stirred solution. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).[2]

-

Work-up and Isolation of Nitrile: After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-methoxyphenylacetonitrile.

-

Hydrolysis: The crude 4-methoxyphenylacetonitrile is combined with a solution of sodium hydroxide in aqueous ethanol.[2] The mixture is heated to reflux for an extended period (typically overnight) to ensure complete hydrolysis.

-

Acidification and Product Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid until a pH of 1-2 is reached. The precipitated 4-methoxyphenylacetic acid is collected by vacuum filtration, washed with cold water, and dried.[2] The crude product can be further purified by recrystallization.

Conversion to the Anhydride

The most common method for converting a carboxylic acid to its symmetric anhydride is by treatment with a dehydrating agent, such as acetic anhydride or a carbodiimide.

Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Anhydride

-

Reaction Setup: 4-Methoxyphenylacetic acid (2 equivalents) is dissolved in a suitable inert solvent (e.g., dichloromethane or THF) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dehydrating Agent Addition: A dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) is added portion-wise to the stirred solution. The reaction is typically carried out at 0°C to control the exotherm.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting carboxylic acid. The formation of the byproduct, dicyclohexylurea (DCU), will be observed as a white precipitate.

-

Work-up and Purification: Upon completion, the DCU precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude anhydride can be purified by recrystallization or column chromatography.

Impact on Reactivity: A Kinetic Perspective

The electronic effects of the methoxy group directly translate to the reactivity of the anhydride's carbonyl groups. Anhydrides undergo nucleophilic acyl substitution, and the rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

An electron-donating group like a para-methoxy group will push electron density into the phenyl ring and, via the methylene bridge, to the carbonyl groups. This reduces their partial positive charge, making them less electrophilic and thus less reactive towards nucleophiles. Conversely, an electron-withdrawing meta-methoxy group will pull electron density away, increasing the electrophilicity of the carbonyls and accelerating the rate of nucleophilic attack.

Proposed Experimental Workflow: Kinetic Analysis of Anhydride Hydrolysis

To experimentally validate these predictions, a kinetic study of the hydrolysis of ortho-, meta-, and para-methoxyphenylacetic anhydrides can be performed using UV-Vis spectrophotometry.

-

Stock Solution Preparation: Prepare stock solutions of each anhydride in a dry, water-miscible solvent like acetonitrile.

-

Reaction Initiation: In a quartz cuvette, a buffered aqueous solution is maintained at a constant temperature (e.g., 25°C). The reaction is initiated by injecting a small aliquot of the anhydride stock solution into the cuvette.

-

Data Acquisition: The rate of hydrolysis can be monitored by following the disappearance of the anhydride or the appearance of the carboxylate product at a specific wavelength. The absorbance is recorded as a function of time.

-

Data Analysis: The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay.

-

Hammett Plot Construction: The logarithm of the obtained rate constants (log k) for each substituted anhydride is plotted against their respective Hammett σ values. The slope of this plot will yield the reaction constant (ρ), providing a quantitative measure of the reaction's sensitivity to the methoxy group's electronic effects.

Spectroscopic Signatures of Electronic Effects

Spectroscopic techniques provide direct evidence of how the methoxy group alters the electronic environment within the phenylacetic anhydride molecule.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. For the para-methoxy derivative, the electron-donating resonance effect will cause an upfield shift (lower ppm) of the aromatic protons compared to the unsubstituted analogue. For the meta-methoxy derivative, the inductive withdrawal will lead to a slight downfield shift (higher ppm). The protons of the methoxy group itself will appear as a characteristic singlet around 3.8 ppm.[5]

-

¹³C NMR: The chemical shift of the carbonyl carbon is a direct probe of its electrophilicity. We would predict that the carbonyl carbon signal for the para-methoxyphenylacetic anhydride would be shifted upfield (lower ppm) relative to the unsubstituted anhydride, reflecting the increased electron density. Conversely, the carbonyl carbon of the meta-isomer would be shifted downfield (higher ppm). Spectroscopic data for 4-methoxyphenylacetic acid shows the carboxyl carbon at approximately 178.57 ppm.[5]

Infrared (IR) Spectroscopy

The carbonyl stretching frequency (ν_C=O) in the IR spectrum is a sensitive indicator of the carbonyl bond strength and, by extension, its electrophilicity. Anhydrides typically show two C=O stretching bands due to symmetric and asymmetric stretching.

-

For the para-methoxy derivative, the electron-donating effect will slightly weaken the C=O bonds by increasing electron density in the antibonding orbitals. This should result in a lower stretching frequency (lower wavenumber, cm⁻¹) compared to the unsubstituted phenylacetic anhydride.

-

For the meta-methoxy derivative, the electron-withdrawing effect will strengthen the C=O bonds, leading to a higher stretching frequency.

Conclusion and Future Outlook

The electronic effects of the methoxy group in phenylacetic anhydrides are a clear and predictable manifestation of fundamental principles in physical organic chemistry. The interplay between inductive withdrawal and resonance donation, dictated by the substituent's position, allows for the fine-tuning of the anhydride's reactivity. The electron-donating nature of the para-methoxy group deactivates the anhydride towards nucleophilic attack, while the electron-withdrawing character of the meta-methoxy group activates it.

These principles, quantifiable through the Hammett relationship and observable via spectroscopic methods, provide a powerful toolkit for the rational design of molecules in drug discovery and materials science. By understanding and anticipating these electronic effects, chemists can better control reaction outcomes, optimize synthetic routes, and design novel compounds with desired properties. Future research could expand upon these foundations by exploring these effects in more complex systems, under various reaction conditions, and with a broader array of nucleophiles, further refining our predictive capabilities.

References

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-